

Application of 2-Bromo-5-methoxybenzyl bromide in the Synthesis of Strobilurin Fungicides

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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzyl bromide

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Introduction

2-Bromo-5-methoxybenzyl bromide is a versatile chemical intermediate that has found application in the synthesis of various organic molecules. Within the agrochemical industry, this compound serves as a key building block for the creation of certain strobilurin fungicides. Strobilurins are a major class of fungicides used globally in crop protection. Their mode of action involves the inhibition of mitochondrial respiration in fungi, which is highly effective against a broad spectrum of fungal pathogens. The incorporation of the 2-bromo-5-methoxyphenyl moiety into the strobilurin scaffold can influence the biological activity and physicochemical properties of the final fungicidal compound. This document provides detailed application notes and protocols for the use of **2-Bromo-5-methoxybenzyl bromide** in the synthesis of a strobilurin fungicide analog.

Synthesis of a Strobilurin Analog via Nucleophilic Substitution

A primary application of **2-Bromo-5-methoxybenzyl bromide** in agrochemical synthesis is its use in the preparation of strobilurin analogs through nucleophilic substitution. The benzylic

bromide is a reactive electrophile that readily undergoes reaction with various nucleophiles, such as the nitrogen atom of a triazole ring, a common structural feature in many fungicides.

A key intermediate in the synthesis of certain strobilurins is a molecule where the 2-bromo-5-methoxybenzyl group is attached to a 1,2,4-triazole ring. This intermediate is then further elaborated to introduce the pharmacophore responsible for the fungicidal activity.

Experimental Protocol: Synthesis of 1-((2-Bromo-5-methoxyphenyl)methyl)-1H-1,2,4-triazole

This protocol details the synthesis of a key intermediate for a strobilurin fungicide, as adapted from principles outlined in patent literature (WO1999046227).

Materials:

- **2-Bromo-5-methoxybenzyl bromide**
- 1,2,4-Triazole
- Potassium Carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate ($EtOAc$)
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (100 mL).
- Stir the suspension at room temperature for 15 minutes.
- Add a solution of **2-Bromo-5-methoxybenzyl bromide** (1.0 eq) in acetonitrile (50 mL) dropwise to the stirred suspension.
- After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-((2-Bromo-5-methoxyphenyl)methyl)-1H-1,2,4-triazole.

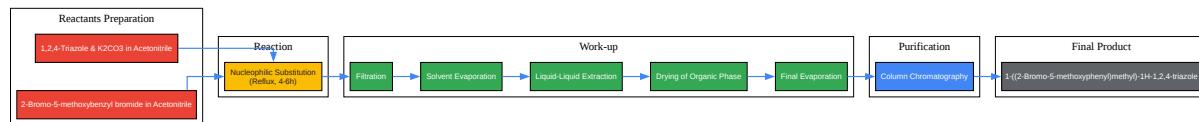
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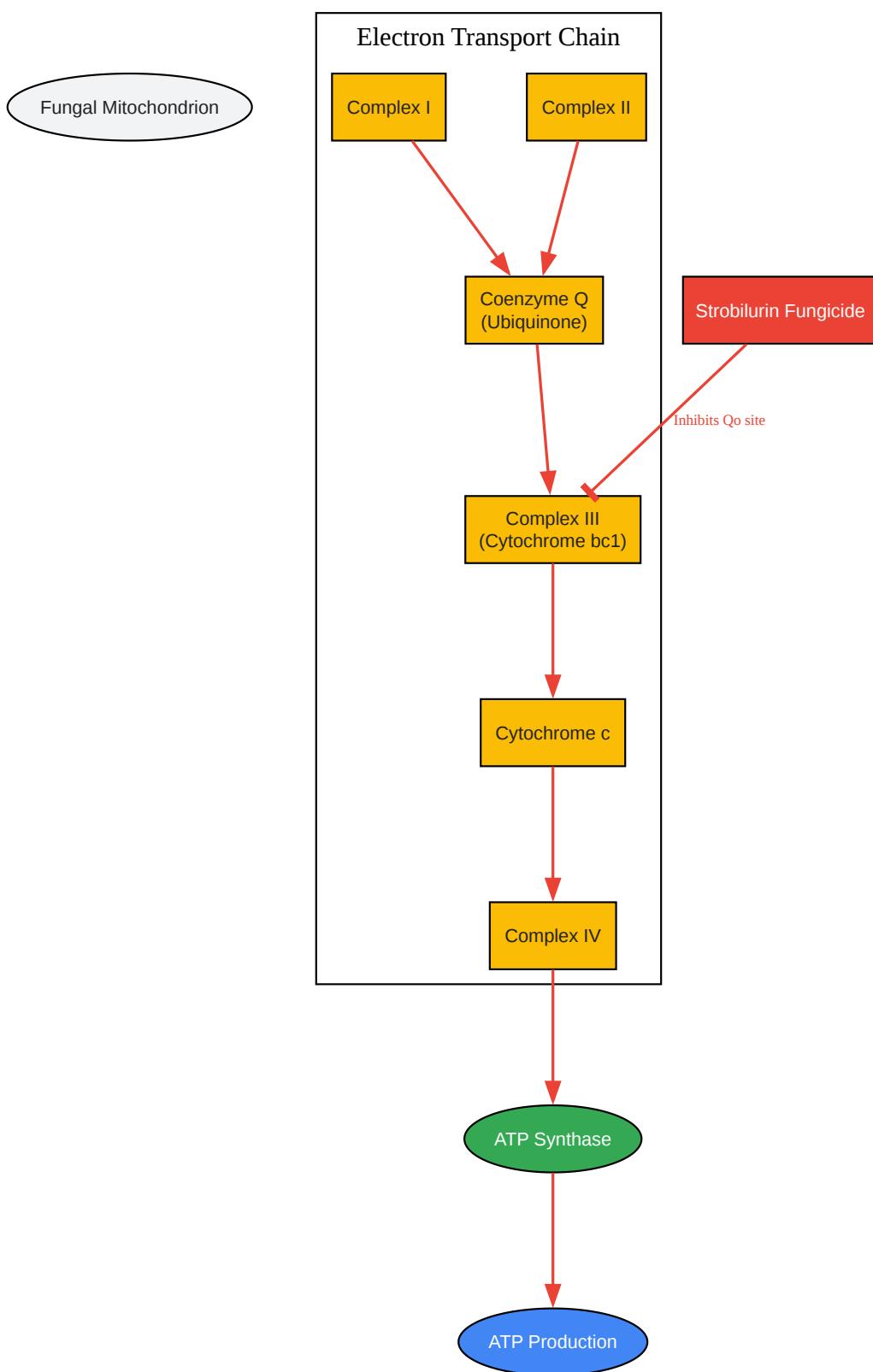
Parameter	Value
Reactants	
2-Bromo-5-methoxybenzyl bromide	1.0 eq
1,2,4-Triazole	1.0 eq
Potassium Carbonate	1.5 eq
Reaction Conditions	
Solvent	Acetonitrile
Temperature	Reflux (~82°C)
Reaction Time	4-6 hours
Product	
Yield	Typically 75-85%
Purity (by HPLC)	>95%

Note: The yield and purity are dependent on the specific reaction conditions and purification process.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis of the strobilurin intermediate.





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